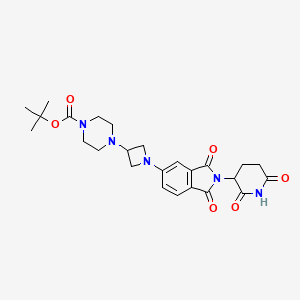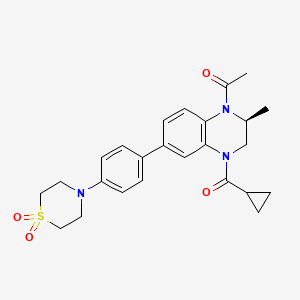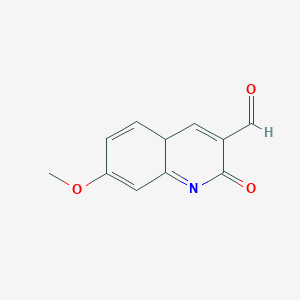
Antifungal agent 81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 81 is a potent compound known for its excellent antifungal properties. It has demonstrated significant efficacy against various fungal pathogens, making it a valuable asset in the treatment of fungal infections. This compound is particularly effective against Valsa mali, a pathogen responsible for significant agricultural losses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 81 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups that enhance its antifungal properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the initial synthesis steps.
Continuous Flow Systems: These systems are employed for the functionalization and purification steps, ensuring consistent quality and high throughput.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: Antifungal agent 81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents such as chlorine or bromine.
Major Products Formed:
Scientific Research Applications
Antifungal agent 81 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: Researchers use this compound to study the biological pathways involved in fungal infections and to develop new therapeutic strategies.
Medicine: this compound is being investigated for its potential use in treating various fungal infections in humans and animals.
Industry: It is used in the agricultural industry to protect crops from fungal pathogens, thereby reducing losses and improving yield.
Mechanism of Action
Antifungal agent 81 exerts its effects by targeting specific components of the fungal cell. The primary mechanism involves:
Disruption of Cell Membrane: The compound binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.
Inhibition of Enzyme Activity: It inhibits the activity of enzymes involved in ergosterol biosynthesis, further compromising the integrity of the fungal cell membrane.
Interference with Nucleic Acid Synthesis: The compound also interferes with the synthesis of nucleic acids, preventing the replication and growth of fungal cells.
Comparison with Similar Compounds
Antifungal agent 81 is unique in its structure and mechanism of action. it can be compared to other antifungal agents such as:
Echinocandins: These agents inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall, and are used to treat invasive fungal infections.
Polyenes: These compounds bind to ergosterol and form pores in the fungal cell membrane, leading to cell death.
Uniqueness: this compound stands out due to its broad spectrum of activity and its ability to target multiple pathways within the fungal cell
Properties
Molecular Formula |
C21H16Cl2N4O2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(4-chlorophenyl)-4-(4,5-dihydro-1,3-oxazol-2-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+ |
InChI Key |
RSTIHMVMNIKPBR-BJMVGYQFSA-N |
Isomeric SMILES |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)/C=C/C4=CC=CC=C4Cl |
Canonical SMILES |
C1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)


